molecular formula C10H17N3 B3085244 1-(Cyclohexylmethyl)-1H-pyrazol-4-amine CAS No. 1152853-54-7

1-(Cyclohexylmethyl)-1H-pyrazol-4-amine

Cat. No.: B3085244
CAS No.: 1152853-54-7
M. Wt: 179.26 g/mol
InChI Key: FWGOVMLMNFFNEO-UHFFFAOYSA-N
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Description

1-(Cyclohexylmethyl)-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound features a cyclohexylmethyl group attached to the nitrogen atom at the first position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclohexylmethyl)-1H-pyrazol-4-amine typically involves the reaction of cyclohexylmethylamine with a suitable pyrazole precursor. One common method is the condensation of cyclohexylmethylamine with 4-chloropyrazole under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can significantly improve the scalability of the synthesis. Additionally, purification techniques like crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclohexylmethyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amine derivatives. Substitution reactions can result in a wide range of functionalized pyrazole compounds.

Scientific Research Applications

1-(Cyclohexylmethyl)-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a ligand in the study of enzyme inhibition and receptor binding, providing insights into biological processes and potential therapeutic targets.

    Medicine: The compound is investigated for its potential as a drug candidate, particularly in the treatment of neurological disorders and inflammatory diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(Cyclohexylmethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(Cyclohexylmethyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

    1-(Cyclohexylmethyl)-1H-indazole: This compound features an indazole ring instead of a pyrazole ring, which can result in different chemical and biological properties.

    1-(Cyclohexylmethyl)-1H-indole:

    1-(Cyclohexylmethyl)-1H-pyrazole: This compound lacks the amine group at the fourth position, which can significantly alter its chemical behavior and biological activity.

Properties

IUPAC Name

1-(cyclohexylmethyl)pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c11-10-6-12-13(8-10)7-9-4-2-1-3-5-9/h6,8-9H,1-5,7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWGOVMLMNFFNEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2C=C(C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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